2-Propanol, 1-butoxy-3-ethoxy-
Overview
Description
2-Propanol, 1-butoxy-3-ethoxy- is an organic compound belonging to the class of alcohols. It is a colorless liquid with a mild odor and is known for its solvent properties. The compound is used in various industrial applications due to its ability to dissolve a wide range of substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-butoxy-3-ethoxy- can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkoxide ion with an alkyl halide. For instance, the reaction between sodium ethoxide and 1-chlorobutane can yield the desired ether under appropriate conditions .
Industrial Production Methods: In an industrial setting, the production of 2-Propanol, 1-butoxy-3-ethoxy- typically involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures to optimize yield and purity. The process may also involve purification steps such as distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Propanol, 1-butoxy-3-ethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like hydrochloric acid or sulfuric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Scientific Research Applications
2-Propanol, 1-butoxy-3-ethoxy- has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Acts as a solvent in the production of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-butoxy-3-ethoxy- involves its interaction with various molecular targets. As a solvent, it can disrupt the intermolecular forces between solute molecules, facilitating their dissolution. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
- 1-Butoxy-2-propanol
- 2-Butoxyethanol
- 1-Butoxy-3-ethoxy-2-propanol
Comparison: 2-Propanol, 1-butoxy-3-ethoxy- is unique due to its specific molecular structure, which imparts distinct solvent properties. Compared to similar compounds, it may offer better solubility for certain substances and exhibit different reactivity patterns in chemical reactions .
Properties
IUPAC Name |
1-butoxy-3-ethoxypropan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3/c1-3-5-6-12-8-9(10)7-11-4-2/h9-10H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQUQIDOQQLAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC(COCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432796 | |
Record name | 2-Propanol, 1-butoxy-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-52-8 | |
Record name | 2-Propanol, 1-butoxy-3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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